![molecular formula C12H11F3N2O2 B12623663 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one CAS No. 918129-48-3](/img/structure/B12623663.png)
4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoroacetyl)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The piperazine moiety may contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Trifluoroacetyl)piperazin-1-yl]phenylamine
- 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one
- 4-[4-(Trifluoroacetyl)phenyl]piperidine
Uniqueness
4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is unique due to the presence of both the trifluoroacetyl group and the piperazin-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
918129-48-3 |
|---|---|
Formule moléculaire |
C12H11F3N2O2 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
4-[4-(2,2,2-trifluoroacetyl)phenyl]piperazin-2-one |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)11(19)8-1-3-9(4-2-8)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) |
Clé InChI |
HJZFEFWTUAVSJN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
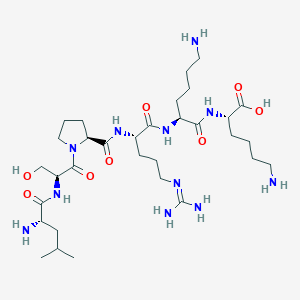
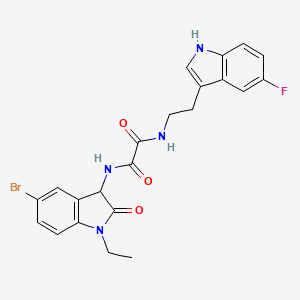

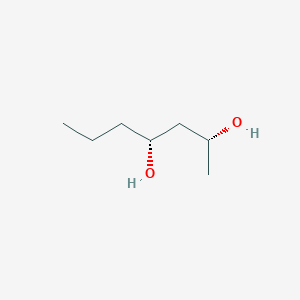
silane](/img/structure/B12623622.png)
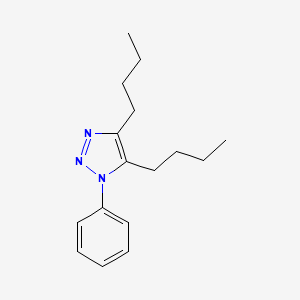
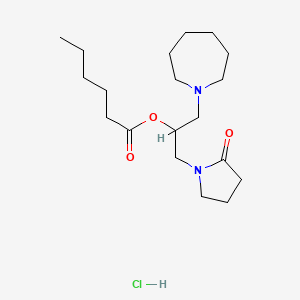
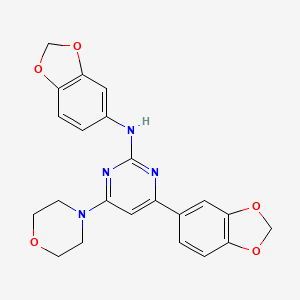

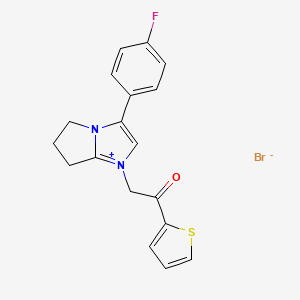
![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
